molecular formula C14H15BF3NO2 B1463251 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile CAS No. 1073355-21-1

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

Cat. No. B1463251
M. Wt: 297.08 g/mol
InChI Key: OINNEFWMBQNRSL-UHFFFAOYSA-N
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Description

The compound contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), a trifluoromethyl group (-CF3), and a benzonitrile group (benzene ring with a nitrile group -C≡N). Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical properties of molecules. The benzonitrile group is a versatile intermediate in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable boronic ester with a trifluoromethylbenzonitrile under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be largely defined by the aromatic benzonitrile group, with the boronic ester and trifluoromethyl groups providing steric bulk and electronic effects. The exact three-dimensional structure would depend on the specific conformation and rotation around single bonds.



Chemical Reactions Analysis

As a boronic ester, this compound could be involved in various coupling reactions, such as Suzuki-Miyaura cross-coupling. The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and trifluoromethyl groups could increase its polarity compared to a simple aromatic compound.


Scientific Research Applications

Synthesis and Structural Analysis

  • Wu et al. (2021) synthesized compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile and analyzed their structure using spectroscopy and X-ray diffraction. Their work highlights the significance of these compounds in crystallography and spectroscopic studies (Wu, Chen, Chen, & Zhou, 2021).

Molecular Structure and Spectroscopic Properties

  • Huang et al. (2021) conducted research on boric acid ester intermediates with benzene rings, which include derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). They used spectroscopic methods and X-ray diffraction for structure confirmation, contributing to the understanding of molecular structure and properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Lampard et al. (2018) synthesized boronate ester fluorescence probes, including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, for detecting hydrogen peroxide (H2O2). Their work highlights the application of these compounds in the development of sensitive detection methods for biological and chemical analyses (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Antifungal and Antibacterial Bioactivity

In Vivo Imaging and Analytical Applications

  • Tian et al. (2017) developed a novel near-infrared fluorescence probe using arylboronate, including derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), for detecting benzoyl peroxide in real samples and zebrafish imaging. This demonstrates the compound's application in biosystems and analytical chemistry (Tian, Li, Pang, Li, & Yang, 2017).

Safety And Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the specific properties of its functional groups. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

Future studies could explore the reactivity of this compound in various chemical reactions, as well as potential applications in areas such as medicinal chemistry or material science.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed.


properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNEFWMBQNRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672873
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

CAS RN

1073355-21-1
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073355-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SW Lee, KT Tran, R Vazquez-Uribe… - Journal of Medicinal …, 2022 - ACS Publications
CRISPR/Cas9 has revolutionized several areas of life science; however, methods to control the Cas9 activity are needed for both scientific and therapeutic applications. Anti-CRISPR …
Number of citations: 3 pubs.acs.org

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